

Early Studies on 27-O-Demethylrapamycin: A Technical Overview

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Compound of Interest

Compound Name: 27-O-Demethylrapamycin

Cat. No.: B1179015

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Introduction

27-O-Demethylrapamycin is a macrolide immunosuppressant and a close structural analog of rapamycin (sirolimus). First identified in the mid-1990s, it emerged from the ongoing research into the therapeutic potential of rapamycin-like compounds. This technical guide provides a comprehensive overview of the early characterization of **27-O-Demethylrapamycin**, focusing on its discovery, initial biological evaluation, and the experimental methodologies likely employed in its preclinical assessment. While specific quantitative data from its initial discovery is not widely available in the public domain, this document synthesizes available information and provides context through comparison with its parent compound, rapamycin.

Discovery and Initial Characterization

27-O-Demethylrapamycin was first isolated from the culture supernatant of a new strain of Streptomyces hygroscopicus (NCIMB 40319) by researchers at SmithKline Beecham Pharmaceuticals in 1995.[1] Its discovery was part of a broader effort to identify novel rapamycin analogs with potentially improved therapeutic profiles.

Initial characterization of **27-O-Demethylrapamycin** revealed a qualitative biological activity profile similar to rapamycin, albeit with some notable differences. The antifungal activity of **27-O-Demethylrapamycin** was observed to be lower than that of rapamycin.[1] Conversely, early



assessments suggested that its inhibitory effect on the peptidyl-prolyl isomerase (PPIase) activity of FKBP12 might be increased compared to rapamycin.[1]

Quantitative Biological Data Summary

While precise IC50 and Ki values from the seminal studies on **27-O-Demethylrapamycin** are not readily available in published literature, the following table provides a comparative summary of its known qualitative activities against those of rapamycin. This allows for an inferred potency and selectivity profile.

Parameter	27-O- Demethylrapamycin	Rapamycin (Sirolimus)	Reference
Primary Source	Streptomyces hygroscopicus NCIMB 40319	Streptomyces hygroscopicus	[1]
Antifungal Activity	Lower than rapamycin	Potent	[1]
FKBP12 PPlase Inhibition	Suggested to be increased compared to rapamycin	High affinity	
Immunosuppressive Activity (In Vitro)	Active	IC50: < 1 nmol/L (Ca- dependent T-cell proliferation)	-
Mechanism of Action	Presumed to be via inhibition of mTOR	Inhibition of mTORC1	-

Presumed Experimental Protocols

The early evaluation of **27-O-Demethylrapamycin** would have likely followed established protocols for the characterization of immunosuppressive macrolides. The following sections detail the probable methodologies used.

In Vitro Immunosuppressive Activity Assays



The MLR assay is a standard in vitro method to assess the cell-mediated immune response and the efficacy of immunosuppressive agents.

Objective: To determine the ability of **27-O-Demethylrapamycin** to inhibit the proliferation of T-cells stimulated by allogeneic cells.

Methodology:

- Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from two genetically distinct donors (a responder and a stimulator). The stimulator cells are treated with mitomycin C or irradiation to prevent their proliferation.
- Co-culture: Responder PBMCs are co-cultured with the treated stimulator PBMCs in the presence of varying concentrations of **27-O-Demethylrapamycin**.
- Proliferation Assessment: After a period of incubation (typically 5-7 days), T-cell proliferation is measured. Historically, this was done by assessing the incorporation of radiolabeled thymidine ([3H]-thymidine) into the DNA of proliferating cells.
- Data Analysis: The concentration of 27-O-Demethylrapamycin that inhibits T-cell proliferation by 50% (IC50) is calculated.

This assay determines the affinity of the compound for its intracellular receptor, FKBP12.

Objective: To quantify the binding affinity of **27-O-Demethylrapamycin** to FKBP12.

Methodology:

- Reagents: Recombinant human FKBP12 and a labeled ligand with known high affinity for FKBP12 (e.g., [3H]-FK506) are used.
- Competition Assay: A fixed concentration of FKBP12 and the labeled ligand are incubated with a range of concentrations of 27-O-Demethylrapamycin.
- Separation and Detection: The bound and free labeled ligand are separated (e.g., by size
 exclusion chromatography or filter binding). The amount of bound labeled ligand is quantified
 using a scintillation counter.



 Data Analysis: The data is used to calculate the inhibition constant (Ki) of 27-O-Demethylrapamycin for the FKBP12-ligand interaction.

In Vivo Immunosuppressive Efficacy Model

This in vivo model is a gold standard for evaluating the efficacy of immunosuppressants in preventing organ transplant rejection.

Objective: To assess the ability of **27-O-Demethylrapamycin** to prolong the survival of a transplanted heart in a rodent model.

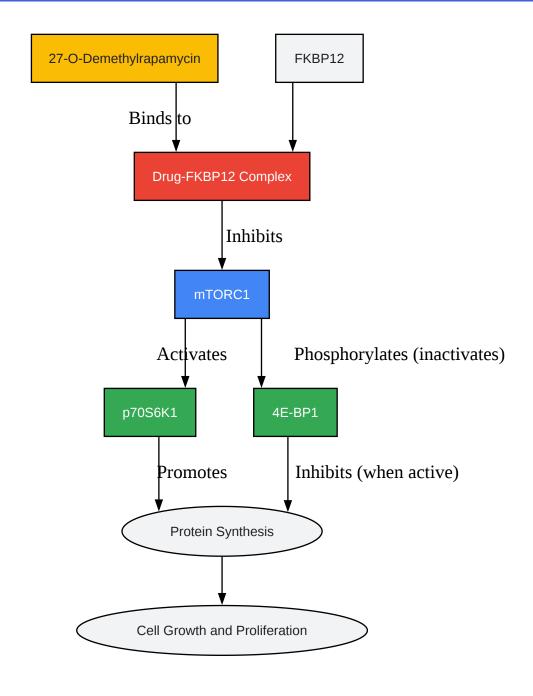
Methodology:

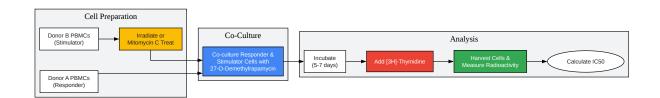
- Transplantation: A heterotopic heart transplantation is performed between two genetically mismatched strains of rats (e.g., from a Brown Norway donor to a Lewis recipient).
- Drug Administration: The recipient rats are treated with 27-O-Demethylrapamycin at various doses and schedules, starting from the day of transplantation. A control group receives a vehicle.
- Graft Survival Monitoring: The viability of the transplanted heart is monitored daily by palpation of the heartbeat. Rejection is defined as the cessation of a palpable heartbeat.
- Data Analysis: The mean survival time of the allografts in the treated groups is compared to the control group to determine the efficacy of the drug.

Visualizations: Signaling Pathways and Experimental Workflows Signaling Pathway

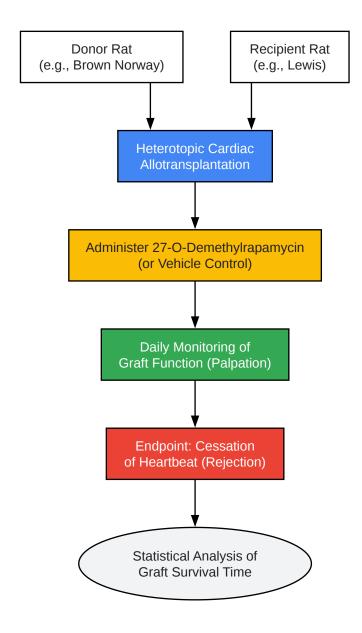
The presumed mechanism of action for **27-O-Demethylrapamycin** is the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, which is analogous to that of rapamycin.











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